2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-2-12-4-3-5-15-17(12)20-18(24-15)19-16(21)9-11-6-7-13-14(8-11)23-10-22-13/h3-8H,2,9-10H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTFMEPYZRCCQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide typically involves the condensation of benzo[d][1,3]dioxole derivatives with benzo[d]thiazole derivatives. One common method involves the use of ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate as a starting material . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The benzo[d][1,3]dioxole and benzo[d]thiazole moieties may play a crucial role in binding to these targets and exerting their effects.
Comparison with Similar Compounds
Table 1: Substituent Variations on Thiazole/Thiazole-Triazole Moieties
Key Observations :
- Substituent Position and Size : The 4-ethyl group in the target compound may balance lipophilicity and steric effects compared to bulkier substituents like bromine (9c) or extended aryl groups (9a). Smaller substituents (e.g., methyl in 9d) improve metabolic stability but may reduce binding affinity .
- Heterocyclic Modifications : Hybrid systems (e.g., thiazolo-triazole in ) enhance antibacterial activity but complicate synthesis compared to simpler ethyl-substituted analogs .
Benzo[d][1,3]dioxole-Containing Acetamides
Table 2: Variations in the Acetamide Core and Benzo[d][1,3]dioxole Linkage
Key Observations :
- Oxo vs. Acetamide : The 2-oxoacetamide derivatives () are less stable under physiological conditions compared to the target compound’s acetamide core, limiting their therapeutic utility .
- Substituent Effects : Bromine (SW-C165) and thioether linkages () enhance antibacterial and enzyme-inhibitory activities but may increase toxicity risks .
Pharmacological Activities of Structural Analogs
Key Observations :
- The target compound’s 4-ethylbenzothiazole group may align with the antimicrobial and anti-inflammatory activities seen in analogs like 47 () and 5d () but requires empirical validation .
Biological Activity
2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide, commonly referred to as compound 1, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound 1 is with a molecular weight of 340.4 g/mol. The structure includes a benzo[d][1,3]dioxole moiety and a benzothiazole derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 922557-35-5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds incorporating benzo[d][1,3]dioxole and benzothiazole structures. For instance, derivatives of benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Activity
A study assessed the cytotoxic effects of related compounds on three cancer cell lines: HepG2 (liver), HCT116 (colon), and MCF-7 (breast). The results indicated that many derivatives exhibited strong antitumor activity with IC50 values significantly lower than that of standard drugs like doxorubicin.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | 2.38 (HepG2) | HepG2 |
| 1.54 (HCT116) | HCT116 | |
| 4.52 (MCF7) | MCF-7 | |
| Doxorubicin | 7.46 (HepG2) | HepG2 |
| 8.29 (HCT116) | HCT116 | |
| 4.56 (MCF7) | MCF-7 |
The mechanisms underlying the anticancer activity of compound 1 include:
- EGFR Inhibition : The compound has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays indicated that treatment with compound 1 leads to increased apoptosis in cancer cells.
- Cell Cycle Arrest : Cell cycle analysis revealed that compound 1 induces cell cycle arrest at specific phases, contributing to its antiproliferative effects.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of compound 1 to target proteins involved in cancer progression. These studies suggest that the compound can effectively bind to active sites on EGFR and other relevant targets, supporting its potential as an anticancer agent.
Q & A
Q. What are the optimal synthetic pathways for 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with benzo[d][1,3]dioxole derivatives and thiazole-containing reagents. Key steps include:
- Thioether formation : Reaction of 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl thiol with 4-ethylbenzo[d]thiazol-2-amine under basic conditions (e.g., NaOH) in DMSO at 60–80°C .
- Amide coupling : Use of coupling agents like EDCl/HOBt or chloroacetyl chloride in aprotic solvents (e.g., dichloromethane) with triethylamine as a base .
Yield optimization requires strict temperature control, solvent selection (polar aprotic solvents preferred), and catalyst use (e.g., Pd for cross-coupling). Purity (>95%) is confirmed via HPLC and NMR .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR (¹H/¹³C) : Key signals include the benzo[d][1,3]dioxole proton singlet (~6.8 ppm) and the thiazole ring’s aromatic protons (7.2–8.1 ppm). The acetamide carbonyl appears at ~168 ppm in ¹³C NMR .
- HPLC : Retention time (e.g., 12.3 min on a C18 column) and peak symmetry confirm purity.
- Mass spectrometry (HRMS) : Molecular ion [M+H]+ at m/z 385.1 (calculated) validates molecular formula .
Q. What preliminary biological screening assays are recommended to assess its bioactivity?
- Methodological Answer :
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., COX-2 for anti-inflammatory potential) using fluorogenic substrates .
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Core modifications : Replace the 4-ethyl group on the thiazole with halogens (e.g., Cl, F) to enhance lipophilicity and target binding .
- Functional group swaps : Substitute the acetamide with sulfonamide or urea groups to modulate hydrogen-bonding interactions .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like EGFR or tubulin .
Q. How should researchers resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Assay validation : Compare results across orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) to rule out false positives .
- Solubility/pH effects : Test compound stability in DMSO/PBS buffers and adjust concentrations to avoid aggregation artifacts .
- Target specificity profiling : Use kinome-wide screening or proteomics to identify off-target effects .
Q. What computational strategies are effective for predicting pharmacokinetic properties (e.g., bioavailability, metabolism)?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME or Schrödinger’s QikProp estimate LogP (target: 2–3), CYP450 metabolism, and BBB permeability .
- Metabolite identification : Simulate phase I/II metabolism (e.g., CYP3A4 oxidation) using MetaSite or GLORY .
- Molecular dynamics (MD) : Simulate binding stability with targets (e.g., 100 ns MD runs in GROMACS) to assess residence time .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Gene expression profiling : RNA-seq or qPCR to track downstream pathways (e.g., apoptosis markers like Bcl-2/Bax) .
- CRISPR/Cas9 knockouts : Validate target dependency by deleting putative targets (e.g., EGFR) in cell lines .
- In vivo models : Dose-response studies in xenograft mice with pharmacokinetic monitoring (plasma half-life, tissue distribution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
